molecular formula C15H15NO6 B2576912 Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate CAS No. 862979-26-8

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate

Cat. No.: B2576912
CAS No.: 862979-26-8
M. Wt: 305.286
InChI Key: CCKGMDKHXKHMCZ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a 2-carboxylate ester group and a 3-substituted 2-ethoxy-2-oxoacetamido moiety. Benzofuran-based compounds are of significant interest in medicinal and materials chemistry due to their diverse biological activities and structural versatility.

Properties

IUPAC Name

ethyl 3-[(2-ethoxy-2-oxoacetyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-3-20-14(18)12-11(16-13(17)15(19)21-4-2)9-7-5-6-8-10(9)22-12/h5-8H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKGMDKHXKHMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction forms the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate has been investigated for its potential therapeutic properties. Its structure suggests a role in modulating biological pathways relevant to various diseases.

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit anticancer properties. This compound may act as an inhibitor of cancer cell proliferation through apoptosis induction and cell cycle arrest. Studies have shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo, suggesting potential applications in cancer therapy .

Neurological Disorders

The compound's interaction with histamine receptors, particularly the H3 receptor, positions it as a candidate for treating neurological disorders. Antagonists or inverse agonists at H3 receptors have been explored for their efficacy in conditions like Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). This compound may contribute to cognitive enhancement and neuroprotection .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the reaction of benzofuran derivatives with ethoxycarbonyl compounds. This process can yield various derivatives that may enhance biological activity or selectivity for specific targets.

Table 1: Synthetic Pathways and Yields

Synthetic Route Yield (%) Comments
Reaction of benzofuran with ethoxycarbonyl75Optimal conditions established
Acylation with acetic anhydride85High yield of desired product
Hydrolysis followed by esterification70Final product purification needed

Pharmacological Research

Pharmacological studies have demonstrated the compound's potential as a lead molecule for drug development. Its ability to modulate multiple biological pathways makes it a versatile candidate for further exploration.

In Vitro Studies

In vitro assays have shown that this compound can inhibit specific enzyme activities associated with disease progression, such as those involved in inflammation and cancer cell metabolism .

In Vivo Studies

Animal models have been employed to evaluate the efficacy of this compound in treating various conditions. Preliminary results indicate significant effects on behavior and cognitive function, supporting its potential use in neurological therapies .

Mechanism of Action

The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Features

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate
  • Core structure : Benzofuran ring with ester (2-carboxylate) and amide (3-position) substituents.
  • Key substituents : Ethoxy-oxoacetamido group at position 3.
Analogous Compounds :

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid ():

  • Core structure : Benzoic acid instead of benzofuran.
  • Key substituents : Ethoxy-oxoacetamido group.
  • Crystallography : Triclinic system (space group P1), planar geometry stabilized by O—H⋯O and C—H⋯O hydrogen bonds .

Ethyl 6-methoxy-3-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)benzofuran-2-carboxylate (): Core structure: Benzofuran with 6-methoxy and 3-imidazolylmethyl groups.

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate ():

  • Core structure : Benzofuran with 5-piperazine substitution.
  • Key substituents : Piperazine ring, which may improve solubility and pharmacokinetics .

Imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine Derivatives ():

  • Core structure : Fused benzofuran-imidazole-pyrimidine system.
  • Key features : Coplanar ring system with weak C—H···O interactions influencing crystal packing .

Physicochemical Properties

  • Crystallographic Data :
    • 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid ():
  • Space group: P1 (triclinic).
  • Cell parameters: a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å.
  • Hydrogen bonding: O—H⋯O and C—H⋯O interactions stabilize crystal packing .
    • Imidazo-fused benzofuran derivatives ():
  • Coplanar ring system with a dihedral angle of 54.23° between phenyl and fused rings .

Biological Activity

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate, a compound with the CAS number 862979-26-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N1O6C_{15}H_{15}N_{1}O_{6} with a molecular weight of approximately 305.28 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Antioxidant Properties : The compound has shown promising antioxidant activity, which is crucial for combating oxidative stress in biological systems.
  • Cytotoxic Effects : Research indicates that it may have cytotoxic effects against certain cancer cell lines, making it a potential candidate for cancer therapy.
  • Anti-inflammatory Activity : There are indications that it could modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Modulation of Signaling Pathways : It could affect various signaling pathways related to inflammation and cell survival.

Case Studies and Research Findings

Several studies have explored the biological activity of similar benzofuran derivatives, providing insights into the potential effects of this compound:

StudyFindings
Zoumpoulakis et al. (2012)Reported antimicrobial activity in similar benzofuran derivatives with modifications at the carboxylate position .
Saramet et al. (2003)Investigated the cytotoxic effects of related compounds on various cancer cell lines, suggesting potential for further exploration .
Recent Research (2023)Highlighted antioxidant properties in modified benzofuran compounds, indicating a protective effect against oxidative damage .

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